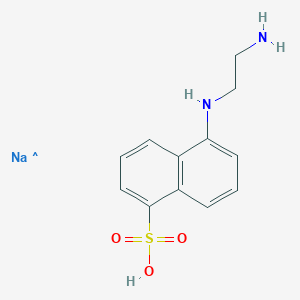
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is a chemical compound known for its applications in various scientific fields. It is commonly used as a fluorescent dye in biochemical assays, particularly in fluorescence resonance energy transfer (FRET) studies . This compound is characterized by its ability to emit fluorescence, making it valuable in detecting and analyzing biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) typically involves the reaction of 1-naphthalenesulfonic acid with 2-aminoethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The process involves the nucleophilic substitution of the sulfonic acid group with the aminoethylamine group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, amine derivatives, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Mecanismo De Acción
The mechanism by which 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a marker in various assays. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, where the compound binds and emits fluorescence upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A compound with similar aminoethyl functionality but lacks the naphthalene and sulfonic acid groups.
EDANS: Another fluorescent dye with similar applications in FRET studies.
Uniqueness
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is unique due to its combination of aminoethyl and naphthalenesulfonic acid groups, which confer specific fluorescent properties and reactivity. This makes it particularly valuable in applications requiring high sensitivity and specificity in detecting and analyzing biological molecules .
Propiedades
Fórmula molecular |
C12H14N2NaO3S |
|---|---|
Peso molecular |
289.31 g/mol |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17); |
Clave InChI |
LPYWASMKBQIQAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)

![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)
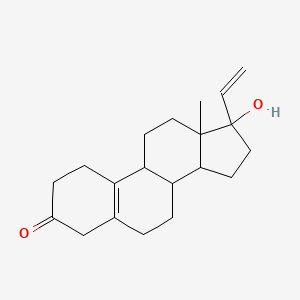
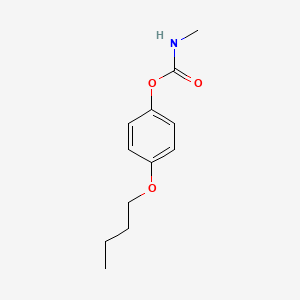
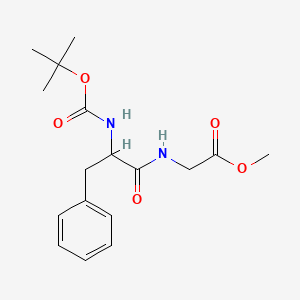


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)
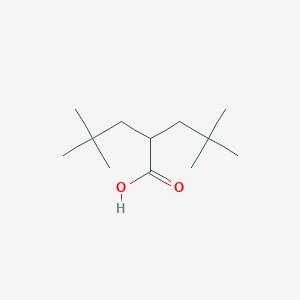
![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)
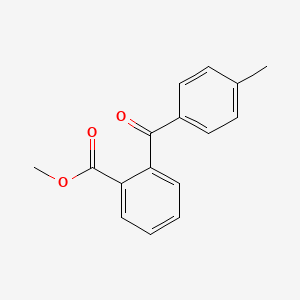
![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
